molecular formula C24H26N4O4 B2445180 Methyl 2-(2-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamido)benzoate CAS No. 1251567-87-9

Methyl 2-(2-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamido)benzoate

Cat. No. B2445180
CAS RN: 1251567-87-9
M. Wt: 434.496
InChI Key: LNUZGHOCSOCYFC-UHFFFAOYSA-N
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Description

Methyl 2-(2-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C24H26N4O4 and its molecular weight is 434.496. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Oxadiazole Derivatives : Oxadiazole bearing compounds, including those with piperidine groups, have been synthesized and analyzed for their structure and potential biological activities. These compounds are attractive due to their diverse biological activities, and their synthesis often involves multi-step reactions, starting from basic building blocks to achieve the desired oxadiazole derivatives with specific substituents (H. Khalid et al., 2016).

  • Molecular Docking and Biological Evaluation : Certain oxadiazole and piperidine-containing compounds have been evaluated for their biological activities, including antimicrobial properties. These studies often include molecular docking to understand the interaction between the synthesized compounds and biological targets, providing insights into their potential therapeutic applications (S. Vankadari et al., 2013).

  • Crystal Structure Determination : The structural characterization of oxadiazole derivatives used as spacers in potential pharmaceutical applications highlights the importance of π–π interactions and C–H⋯O interactions in crystal packing. Such analyses contribute to the understanding of the physicochemical properties of these compounds and their potential as drug candidates (E. Meyer et al., 2003).

Biological Activities and Pharmaceutical Potential

  • Antimicrobial Activity : Oxadiazole derivatives have shown significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. These findings suggest the potential of these compounds in developing new antimicrobial agents (Kothanahally S. Sharath Kumar et al., 2014).

  • Antiproliferative Effects : Certain oxadiazole and piperidine derivatives have demonstrated potent antiproliferative effects against human leukemic cells, indicating their potential in cancer therapy. Detailed studies include cell cycle analysis and mitochondrial membrane potential assays to understand the mechanisms of action (Kothanahally S. Sharath Kumar et al., 2014).

  • Corrosion Inhibition : Beyond pharmaceutical applications, oxadiazole derivatives have also been studied for their corrosion inhibition properties, showing effectiveness in protecting metals in acidic environments. This highlights the versatility of oxadiazole compounds in various industrial applications (P. Ammal et al., 2018).

properties

IUPAC Name

methyl 2-[[2-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O4/c1-16-7-9-17(10-8-16)22-26-23(32-27-22)18-11-13-28(14-12-18)15-21(29)25-20-6-4-3-5-19(20)24(30)31-2/h3-10,18H,11-15H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNUZGHOCSOCYFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3CCN(CC3)CC(=O)NC4=CC=CC=C4C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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